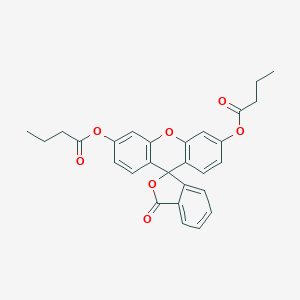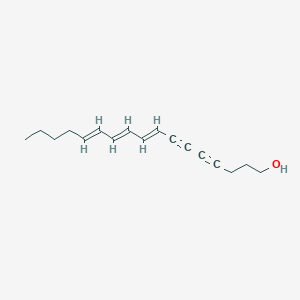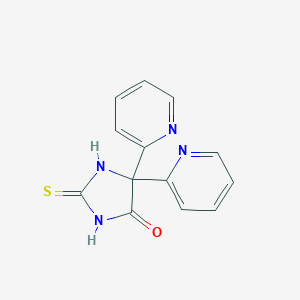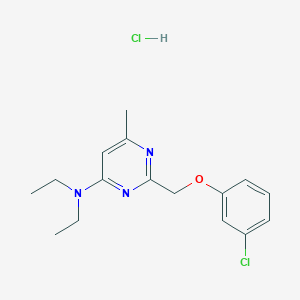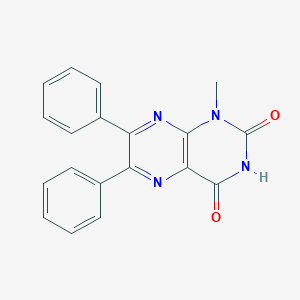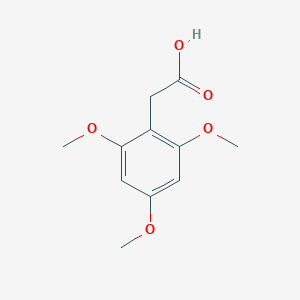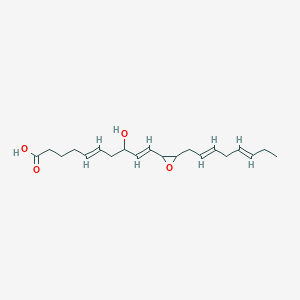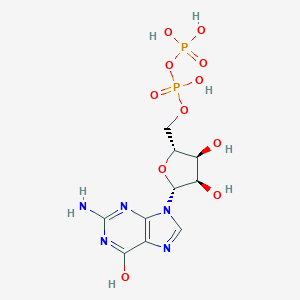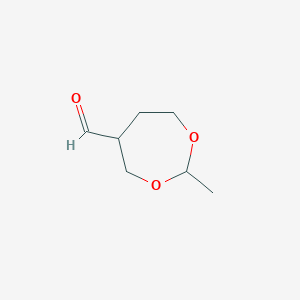
2-Methyl-1,3-dioxepane-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-dioxepane-5-carbaldehyde is a chemical compound that belongs to the family of dioxepanes. It is a colorless liquid that has a fruity odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-dioxepane-5-carbaldehyde has several potential applications in scientific research. One of the significant applications is in the field of organic synthesis. It can be used as a starting material for the synthesis of various organic compounds. Additionally, it has been found to be effective in the synthesis of chiral ligands that have applications in asymmetric catalysis.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-dioxepane-5-carbaldehyde is not fully understood. However, studies have shown that it can act as a reactive intermediate in various chemical reactions. It can also act as a chiral building block in the synthesis of various organic compounds.
Biochemical and physiological effects:
Studies have shown that 2-Methyl-1,3-dioxepane-5-carbaldehyde has low toxicity and is not harmful to humans or animals. However, its effects on the environment are not well understood. Further studies are needed to determine its impact on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1,3-dioxepane-5-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, it has a low toxicity, making it safe to handle in the lab. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 2-Methyl-1,3-dioxepane-5-carbaldehyde. One of the significant directions is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further research is needed to determine the potential applications of this compound in medicine and agriculture. Finally, studies are needed to determine its impact on the environment and to develop methods for its safe disposal.
Conclusion:
In conclusion, 2-Methyl-1,3-dioxepane-5-carbaldehyde is a chemical compound that has significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications that can benefit society.
Synthesemethoden
The synthesis of 2-Methyl-1,3-dioxepane-5-carbaldehyde can be achieved through various methods. One of the most common methods is the reaction of 2-methyl-1,3-dioxepane with chloroacetaldehyde in the presence of a catalyst. Another method involves the reaction of 2-methyl-1,3-dioxepane with formaldehyde in the presence of a catalyst. Both methods yield high purity products, and the choice of the method depends on the desired application.
Eigenschaften
CAS-Nummer |
109991-75-5 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-methyl-1,3-dioxepane-5-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-6-9-3-2-7(4-8)5-10-6/h4,6-7H,2-3,5H2,1H3 |
InChI-Schlüssel |
GBJHYDAATLPKJP-UHFFFAOYSA-N |
SMILES |
CC1OCCC(CO1)C=O |
Kanonische SMILES |
CC1OCCC(CO1)C=O |
Synonyme |
1,3-Dioxepane-5-carboxaldehyde, 2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)

